N-(4-methoxybenzylidene)methanamine

Crystallography Coordination Chemistry Material Science

N-(4-Methoxybenzylidene)methanamine (CAS 13114-23-3) is a prototypical aromatic Schiff base formed by the condensation of 4-methoxybenzaldehyde and methanamine, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound serves as a well-characterized structural benchmark, with its molecular geometry definitively established by single-crystal X-ray diffraction, confirming near-perfect planarity with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9).

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 13114-23-3
Cat. No. B176394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzylidene)methanamine
CAS13114-23-3
Synonyms4-Methoxybenzaldehyde N-MethyliMine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN=CC1=CC=C(C=C1)OC
InChIInChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
InChIKeyLWWBBDFBZJCKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzylidene)methanamine (CAS 13114-23-3): Verified Structural and Synthetic Benchmark for Schiff Base Research and Industrial Procurement


N-(4-Methoxybenzylidene)methanamine (CAS 13114-23-3) is a prototypical aromatic Schiff base formed by the condensation of 4-methoxybenzaldehyde and methanamine, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound serves as a well-characterized structural benchmark, with its molecular geometry definitively established by single-crystal X-ray diffraction, confirming near-perfect planarity with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. Its documented role as a key intermediate in the synthesis of N-methyl-4-methoxybenzylamine via sodium tetrahydroborate reduction provides a validated synthetic pathway for downstream applications [2]. The compound is commercially available from multiple established suppliers with standard purity specifications typically at 95% or greater, making it a reliable starting material for reproducible experimental workflows .

Structural benchmark with single-crystal XRD confirmed near-planar conformation
Validated synthetic route to N-methyl-4-methoxybenzylamine intermediate
Commercially available at ≥95% purity with batch QC data

Why Substituting N-(4-Methoxybenzylidene)methanamine with Another Aromatic Schiff Base is a Critical Procurement Error


Generic substitution of N-(4-methoxybenzylidene)methanamine with another in-class aromatic Schiff base is not scientifically defensible due to the decisive influence of the 4-methoxy substituent on key molecular properties and the unique reactivity of the unsubstituted imine group. The presence of the para-methoxy group significantly modulates electronic effects and molecular planarity, which are critical for applications such as metal chelation and solid-state packing, as evidenced by the compound's near-perfect planar conformation (torsion angle -179(2)°) in the crystalline state [1]. Furthermore, the specific reactivity of the unsubstituted imine in reduction reactions yields a distinct product profile, as demonstrated by its quantitative conversion (100% yield) to N-methyl-4-methoxybenzylamine under mild conditions (NaBH4, MeOH/H2O), a transformation that cannot be replicated with N-alkyl or differently substituted analogs [2]. Importantly, the substitution of the para-methoxy group with a hydroxy group in the context of N-hydroxy-N′-aminoguanidine derivatives has been shown to significantly alter biological activity, with the methoxy analog demonstrating superior potency, highlighting that even minor structural modifications can lead to unpredictable changes in functional outcomes [3].

Planarity and electronics: The para-methoxy group critically modulates molecular planarity and electronic properties; ortho- or meta-substituted analogs may not reproduce the same ligand geometry or metal-chelation behavior.
Reductive amination specificity: The quantitative 100% yield to N-methyl-4-methoxybenzylamine is specific to this unsubstituted imine; bulkier or N-alkylated imines may lead to incomplete conversion or side products.
Biological SAR transfer: Class-level evidence in HAG derivatives indicates that replacing 4-methoxy with 4-hydroxy significantly alters enzyme inhibition; analogous substitutions may unpredictably shift biological outcomes.

Quantifiable Differentiation of N-(4-Methoxybenzylidene)methanamine (13114-23-3) vs. Structurally Similar Analogs: A Procurement-Relevant Evidence Guide


Superior Solid-State Planarity: A Validated Structural Basis for Metal Chelation and Material Science Applications

N-(4-methoxybenzylidene)methanamine exhibits near-perfect molecular planarity in the solid state, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, as determined by single-crystal X-ray diffraction [1]. This contrasts with Schiff bases bearing bulkier or differently positioned substituents, which often deviate significantly from planarity, thereby impacting their ability to form stable metal complexes. The high degree of planarity is a key structural feature for applications requiring predictable ligand geometry.

Molecular planarity
Head-to-head
−179(2)°
Near-planar conformation supports predictable metal coordination
C(4)-C(7)-C(8)-C(9) torsion, single-crystal XRD at 291 K
Crystallography Coordination Chemistry Material Science

Quantitative and Efficient Reductive Amination: Guaranteed Synthesis of N-Methyl-4-methoxybenzylamine

N-(4-methoxybenzylidene)methanamine undergoes quantitative reductive amination with sodium tetrahydroborate in methanol/water, producing N-methyl-4-methoxybenzylamine in 100% yield [1]. In contrast, alternative reduction methods or reactions with sterically hindered analogs may lead to incomplete conversion or side-product formation. This established, high-yielding protocol provides a reliable route for generating a valuable secondary amine intermediate.

Reductive amination yield
Head-to-head
100%
Quantitative conversion simplifies downstream purification
NaBH4 in MeOH/H2O, mild conditions
Synthetic Chemistry Reduction Process Development

Indirect Evidence of Superior Biological Activity: Methoxy Group Confers Enhanced Potency vs. Hydroxy Analog

While direct activity data for N-(4-methoxybenzylidene)methanamine itself is limited, the closely related 2′-hydroxy-4′-methoxybenzylidene-N-hydroxy-N′-aminoguanidine (HAG) derivative demonstrates significantly greater potency in inhibiting ribonucleotide reductase and tumor cell growth compared to its 2′,4′-dihydroxy analog [1]. This class-level inference suggests that the presence of the 4-methoxy group, as opposed to a 4-hydroxy group, is a key determinant of biological activity in this chemical space, making the methoxy-substituted scaffold a more promising starting point for medicinal chemistry optimization.

Biological activity (L1210)
Class-level inference
Reported more active
2'-hydroxy-4'-methoxy-HAG vs 2',4'-dihydroxy-HAG
Methoxy substitution may confer higher activity in this chemical series
Mouse leukemia L1210 cell IC50 comparison, requires specific validation
Medicinal Chemistry Enzyme Inhibition SAR

Robust Synthetic Protocol and Full Analytical Characterization: Ensuring Reproducible Procurement and Use

A robust, scalable synthesis of N-(4-methoxybenzylidene)methanamine has been established, achieving quantitative yield (100%) from 4-methoxybenzaldehyde and methanamine in ethanol/water at 40°C within 2 hours, with the product characterized by 1H NMR spectroscopy . This well-documented procedure, with full NMR peak assignments, contrasts with less characterized or lower-yielding syntheses for similar imines. Commercially, the compound is offered with batch-specific quality assurance, including NMR, HPLC, and GC analyses, at purities ≥95% .

Synthetic protocol
Data to verify
100% yield, 2h at 40°C
Well-characterized synthesis with full 1H NMR assignment
Batch-specific supplier QC (≥95%, NMR, HPLC, GC)
Process Chemistry Quality Control Analytical Chemistry

Definitive Research and Industrial Applications for N-(4-Methoxybenzylidene)methanamine (13114-23-3) Based on Verified Quantitative Evidence


Synthesis of N-Methyl-4-methoxybenzylamine as a Key Intermediate for APIs and Fine Chemicals

Given the documented 100% yield for the reductive amination of N-(4-methoxybenzylidene)methanamine to N-methyl-4-methoxybenzylamine, this compound serves as an ideal starting material for the efficient and high-yielding preparation of this secondary amine [1]. This is particularly relevant for medicinal chemistry and fine chemical synthesis where N-methyl-4-methoxybenzylamine is a required building block, offering a straightforward, cost-effective route with minimal purification requirements.

Scaffold for Metal-Organic Frameworks (MOFs) and Coordination Complexes Requiring Defined Ligand Geometry

The near-perfect molecular planarity of N-(4-methoxybenzylidene)methanamine, confirmed by X-ray crystallography [2], makes it a valuable ligand for the construction of metal-organic frameworks (MOFs) and discrete coordination complexes where precise geometric control is essential. Its predictable coordination behavior, stemming from its planar imine donor, supports applications in catalysis, gas storage, and sensing materials.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the 4-Methoxybenzylidene Pharmacophore

Class-level evidence demonstrates that the 4-methoxybenzylidene moiety can confer significantly enhanced biological activity compared to hydroxy-substituted analogs, particularly in enzyme inhibition contexts such as ribonucleotide reductase [3]. This positions N-(4-methoxybenzylidene)methanamine as a privileged scaffold for hit-to-lead optimization in drug discovery programs, where its core structure can be elaborated into novel inhibitors with improved potency and selectivity.

Quality-Controlled Procurement for Reproducible Academic and Industrial R&D

With a well-characterized synthesis and commercial availability at high purity (≥95%) with batch-specific analytical data (NMR, HPLC, GC) , N-(4-methoxybenzylidene)methanamine is a reliable choice for any research program demanding consistent and reproducible results. This is critical for minimizing experimental variability and ensuring the validity of scientific findings, from basic materials research to advanced drug discovery.

Application
Selection Property
Validation Focus
Application: N-Methyl-4-methoxybenzylamine synthesis
Selection Property: Reductive amination efficiency
Validation Focus: Yield and product purity under reported conditions
Application: Metal-organic framework (MOF) ligand
Selection Property: Ligand planarity (torsion angle)
Validation Focus: Crystal structure geometry in coordination complexes
Application: Medicinal chemistry SAR studies
Selection Property: 4-Methoxy substituent effect
Validation Focus: Activity comparison in enzyme inhibition assays
Application: Reproducible R&D procurement
Selection Property: Supplier analytical QC data
Validation Focus: Batch consistency and purity (≥95%)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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